[(2-Ethoxyphenyl)methyl](methyl)amine hydrochloride
Overview
Description
(2-Ethoxyphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H15NO•HCl and a molecular weight of 201.69 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its specific interactions with biological molecules, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (2-Ethoxyphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
(2-Ethoxyphenyl)methylamine hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and activity. These interactions can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs .
Comparison with Similar Compounds
(2-Ethoxyphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2-Methoxyphenyl)methylamine hydrochloride: This compound has a methoxy group instead of an ethoxy group, leading to differences in its reactivity and binding properties.
(2-Ethoxyphenyl)methylamine hydrochloride: The presence of an ethyl group instead of a methyl group affects the compound’s steric and electronic properties, influencing its interactions with molecular targets.
These comparisons highlight the unique features of (2-Ethoxyphenyl)methylamine hydrochloride, such as its specific binding affinity and reactivity, which make it a valuable tool in scientific research.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRLTKRBBVLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-64-6 | |
Record name | Benzenemethanamine, 2-ethoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104294-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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